

Application Note: Structural Elucidation of Ethyl 2-Cyclopentylacetate using ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: Ethyl 2-cyclopentylacetate

Cat. No.: B174410

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Abstract

This application note provides a comprehensive guide for the acquisition and interpretation of Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) data for **Ethyl 2-cyclopentylacetate** (CAS No: 18322-54-8).^{[1][2]} Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines a detailed protocol for ^{13}C NMR analysis, from sample preparation to spectral interpretation. By leveraging established principles of NMR spectroscopy and comparative analysis with related chemical structures, this guide facilitates the unambiguous structural verification and purity assessment of **Ethyl 2-cyclopentylacetate**.

Introduction

Ethyl 2-cyclopentylacetate is a valuable ester in organic synthesis, often utilized as a building block in the creation of more complex molecules. Its structure, comprising a flexible cyclopentyl ring attached to an ethyl acetate moiety, presents a distinct ^{13}C NMR spectral signature. ^{13}C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ^{13}C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the precise determination of molecular structure.

The conformational flexibility of the cyclopentane ring, which rapidly interconverts between 'envelope' and 'half-chair' forms, can lead to time-averaged NMR signals.[3] A thorough understanding of the factors influencing ^{13}C chemical shifts, such as the electronegativity of substituents and steric effects, is crucial for accurate spectral assignment.[3]

Experimental Protocol

This section details a standardized workflow for the acquisition of a high-quality ^{13}C NMR spectrum of **Ethyl 2-cyclopentylacetate**.

Sample Preparation

A properly prepared sample is fundamental to obtaining a high-resolution NMR spectrum.

- Analyte: **Ethyl 2-cyclopentylacetate** (Molecular Formula: $\text{C}_9\text{H}_{16}\text{O}_2$, Molecular Weight: 156.22 g/mol).[2]
- Solvent: Deuterated chloroform (CDCl_3) is a common and suitable solvent for this compound. Other deuterated solvents can also be used depending on sample solubility and experimental requirements.[4]
- Concentration: Prepare a solution of approximately 10-50 mg of **Ethyl 2-cyclopentylacetate** in 0.5-0.7 mL of CDCl_3 .
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.0 ppm.[4] Modern NMR instruments can also reference the spectrum to the residual solvent signal.
- Procedure:
 - Weigh the desired amount of **Ethyl 2-cyclopentylacetate** and dissolve it in the deuterated solvent within a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - If using an external standard is preferred, a sealed capillary containing a reference compound can be inserted into the NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a ^{13}C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

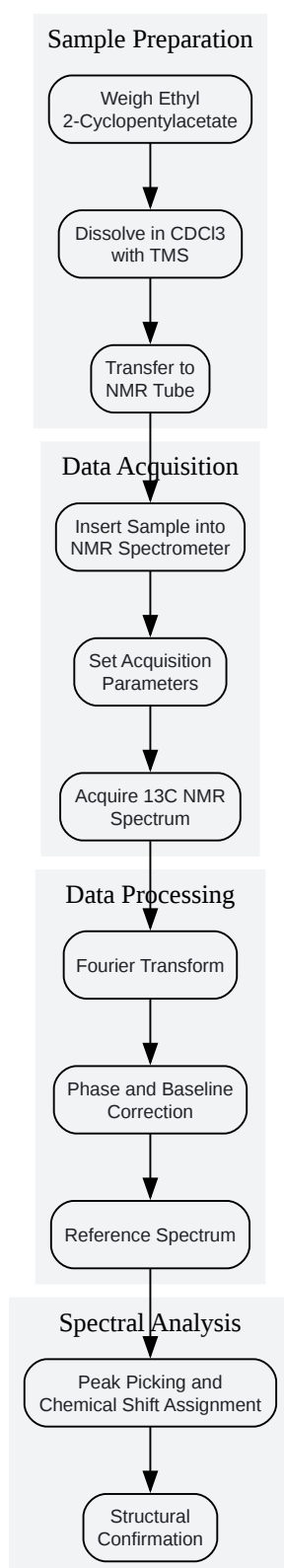
Parameter	Recommended Value	Rationale
Spectrometer Frequency	100 MHz for ^{13}C	Standard for a 400 MHz ^1H spectrometer.
Pulse Program	zgpg30 or similar	Standard proton-decoupled ^{13}C experiment.
Acquisition Time (AQ)	1.0 - 2.0 s	Longer acquisition times improve digital resolution.
Relaxation Delay (D1)	2.0 - 5.0 s	Allows for full relaxation of carbon nuclei, ensuring accurate integration (if required).
Number of Scans (NS)	128 - 1024	The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Spectral Width (SW)	0 - 220 ppm	Encompasses the full range of expected ^{13}C chemical shifts for organic molecules.
Temperature	298 K (25 °C)	Standard operating temperature for routine analysis.

Data Processing

Post-acquisition processing is essential for extracting accurate information from the raw NMR data.

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
- **Phase Correction:** The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** A flat baseline is established across the spectrum.
- **Referencing:** The chemical shift axis is calibrated using the TMS signal (0.0 ppm) or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).^[5]
- **Peak Picking:** The chemical shifts of all significant peaks are identified and tabulated.

Workflow for ¹³C NMR Analysis of Ethyl 2-Cyclopentylacetate



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Figure 1: A generalized workflow for the ^{13}C NMR analysis of a chemical compound.

Predicted ^{13}C NMR Data and Interpretation

While an experimental spectrum for **Ethyl 2-cyclopentylacetate** is not readily available in public databases, a highly accurate prediction of the ^{13}C NMR chemical shifts can be generated based on established chemical shift theory and data from analogous structures.

Molecular Structure and Carbon Numbering:

Figure 2: Structure of **Ethyl 2-cyclopentylacetate** with carbon numbering for NMR assignment.

Predicted ^{13}C NMR Chemical Shifts:

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C=O (C7)	173 - 175	The carbonyl carbon of an ester typically appears in this downfield region. [6]
-O-CH ₂ - (C8)	60 - 62	The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
-CH ₂ - (C6)	40 - 43	The alpha-carbon to the carbonyl group.
-CH- (C1)	38 - 41	The methine carbon of the cyclopentyl ring, deshielded by the acetate substituent.
-CH ₂ - (C2, C5)	32 - 35	The beta-carbons of the cyclopentyl ring.
-CH ₂ - (C3, C4)	25 - 28	The gamma-carbons of the cyclopentyl ring, least affected by the substituent. The chemical shift of unsubstituted cyclopentane is around 26.5 ppm. [4]
-CH ₃ (C9)	14 - 15	The terminal methyl carbon of the ethyl group, appearing in the typical upfield region for alkyl groups.

Interpretation Notes:

- The ¹³C NMR spectrum is expected to show seven distinct signals, as the pairs of carbons C2/C5 and C3/C4 on the cyclopentyl ring are chemically equivalent due to rapid conformational averaging at room temperature.

- The chemical shifts are predicted for a CDCl₃ solvent. The choice of solvent can slightly influence the observed chemical shifts.^[5]
- For unambiguous assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Troubleshooting and Best Practices

- **Low Signal-to-Noise:** Increase the number of scans or the sample concentration. Ensure proper tuning and matching of the NMR probe.
- **Broad Peaks:** This may indicate sample inhomogeneity, the presence of paramagnetic impurities, or chemical exchange phenomena. Ensure the sample is fully dissolved and consider filtering if necessary.
- **Inaccurate Referencing:** Always use a consistent referencing method, either to TMS or the residual solvent peak, for data comparability.

Conclusion

This application note provides a robust framework for the ¹³C NMR analysis of **Ethyl 2-cyclopentylacetate**. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided predicted chemical shift data and interpretation guidelines, based on well-established NMR principles and data from analogous compounds, serve as a reliable reference for the structural elucidation and purity confirmation of this important synthetic intermediate.

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